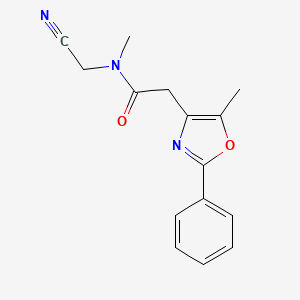
N-(2-chlorobenzyl)-2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19Cl2N3O2S and its molecular weight is 436.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design for Drug Discovery
Research into structurally similar compounds, such as the discovery of clinical candidates like K-604, highlights the importance of molecular design in enhancing aqueous solubility and oral absorption for the treatment of diseases involving overexpression of specific proteins like ACAT-1. Such compounds are investigated for their potential to treat incurable diseases by targeting overexpressed enzymes or receptors in pathological conditions (K. Shibuya et al., 2018).
Antibacterial Agents
The synthesis of acetamide derivatives and their evaluation as antibacterial agents illustrate the compound's potential application in combating microbial infections. By synthesizing different derivatives, researchers aim to discover compounds with significant antibacterial activity, offering new avenues for antibiotic drug development (K. Ramalingam et al., 2019).
Heterocyclic Syntheses
The utilization of thioureido-acetamides in cascade reactions for the synthesis of various heterocyclic compounds underscores the role of acetamide derivatives in creating structurally diverse and biologically significant molecules. These synthetic strategies enable the efficient production of compounds with potential applications in medicinal chemistry and drug development (J. Schmeyers et al., 2002).
Antioxidant Activity
Studies on the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the compound's potential application in developing antioxidants. By investigating the effect of hydrogen bonding on self-assembly processes, researchers explore novel compounds that could mitigate oxidative stress-related pathologies (K. Chkirate et al., 2019).
Metabolic Studies
Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of acetamide derivatives. Such studies are crucial for understanding the safety and environmental impact of these compounds (S. Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2S/c21-16-7-5-14(6-8-16)11-25-17(12-26)10-24-20(25)28-13-19(27)23-9-15-3-1-2-4-18(15)22/h1-8,10,26H,9,11-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRBMKLXDMPTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


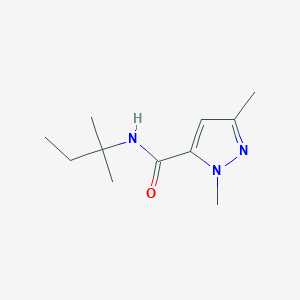
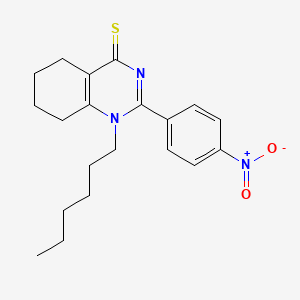
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)

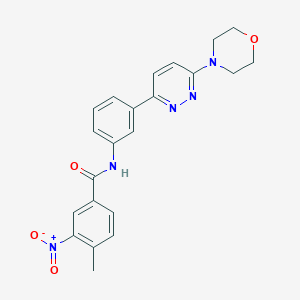
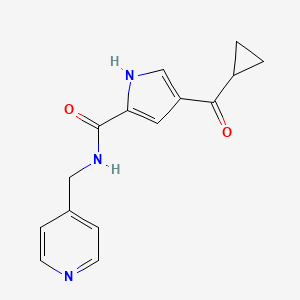
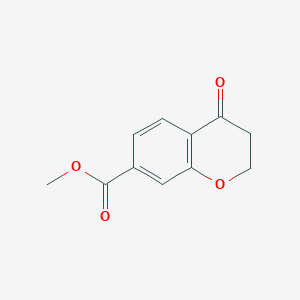

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)
![(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid](/img/structure/B2535736.png)
